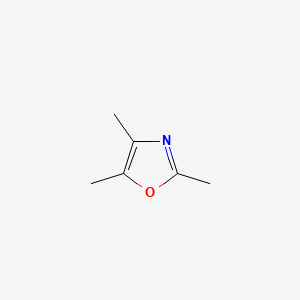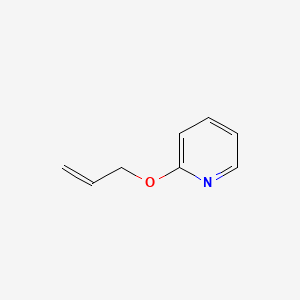
2,4,5-Triméthyloxazole
Vue d'ensemble
Description
Synthesis Analysis
2,4,5-Trimethyloxazole and related compounds like 2,5-dimethyl-4-ethyloxazole have been synthesized using the Dakin-West and Robinson-Gabriel reactions. Optimal synthesis conditions were determined for achieving high yields, with important factors including catalyst selection, reaction temperature, and reactant mole ratio. The total yield of 2,4,5-Trimethyloxazole reached 30.5%, demonstrating the efficiency of the selected synthesis process. The products were characterized by their roasted and fragrant aroma, indicating their potential for industrial applications in flavoring compounds (Hou Dan-dan, 2010).
Applications De Recherche Scientifique
Analyse de la qualité des aliments
Le 2,4,5-Triméthyloxazole est utilisé dans le développement de réseaux de capteurs colorimétriques (CSA) pour la détection de composés organiques volatils (COV) dans les produits alimentaires comme le vin et le vinaigre . Ces CSA, qui comprennent des complexes porphyrines, offrent une alternative rentable et en temps réel aux méthodes traditionnelles de chromatographie en phase gazeuse-spectrométrie de masse (GC-MS). Ils sont particulièrement efficaces pour discriminer le this compound des autres COV, améliorant ainsi la précision des évaluations de la qualité des aliments .
Applications pharmaceutiques
Bien que des applications spécifiques du this compound en pharmaceutique n'aient pas été trouvées directement, son rôle de composé aromatique hétérocyclique suggère un potentiel dans la formulation des médicaments, en particulier lorsqu'une dissimulation ou une amélioration de la saveur est requise .
Agriculture
En agriculture, les propriétés organoleptiques du this compound, telles que ses notes vertes et noisettées, peuvent être explorées pour améliorer les qualités sensorielles des produits agricoles. Cependant, les applications directes dans la culture des plantes ou la lutte antiparasitaire ne sont pas évidentes à partir des données disponibles .
Industrie alimentaire
Le composé est important dans l'industrie alimentaire pour ses propriétés aromatiques. Il se trouve naturellement dans le café et le cacao et se forme dans les viandes et les cacahuètes grillées par dégradation de Strecker. Sa détection et sa quantification sont essentielles pour le profilage aromatique et le contrôle qualité dans la production alimentaire .
Sciences de l'environnement
La détection du this compound dans des échantillons environnementaux peut servir d'indicateur de pollution ou de contamination, en particulier dans les études liées à la détérioration des aliments ou à la gestion des déchets. La technologie CSA qui détecte ce composé peut être adaptée pour la surveillance des COV environnementaux .
Science des matériaux
Bien que cela ne soit pas explicitement détaillé dans les résultats de la recherche, les propriétés chimiques du this compound, telles que son point d'ébullition et sa solubilité, pourraient être pertinentes en science des matériaux pour la synthèse de nouveaux matériaux ou de capteurs chimiques .
Synthèse chimique
Le this compound subit des réactions de photocycloaddition régio- et diastéréosélectives avec des aldéhydes aliphatiques et aromatiques pour donner des α-amino, β-hydroxy méthyl cétones erythro. Cette réaction est précieuse pour la synthèse de molécules organiques complexes, qui peuvent avoir diverses applications en chimie médicinale et en science des matériaux .
Mécanisme D'action
Target of Action
2,4,5-Trimethyloxazole is an important volatile organic compound that is widely detected in food products such as wine and vinegar . The primary target of 2,4,5-Trimethyloxazole is a colorimetric sensor array (CSA) made of porphyrins and pH indicators . This CSA is used for analyzing the presence of 2,4,5-Trimethyloxazole in complex volatile organic compounds (VOCs) .
Mode of Action
The interaction of 2,4,5-Trimethyloxazole with its targets involves binding with the porphyrins in the CSA . The binding energies, dipole moments, or equilibrium constants of optimized porphyrins have an upward trend after combining with 2,4,5-Trimethyloxazole . The colorimetric dye of 5,10,15,20-tetrakis (4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F) is found specifically sensitive to the compound of 2,4,5-Trimethyloxazole .
Biochemical Pathways
It is known that the compound plays a role in the detection of volatile organic compounds in food products .
Result of Action
The molecular and cellular effects of 2,4,5-Trimethyloxazole’s action primarily involve changes in the colorimetric sensor array (CSA) due to the binding of the compound with porphyrins . This results in an upward trend in the binding energies, dipole moments, or equilibrium constants of optimized porphyrins .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4,5-trimethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLDBDZSLLGDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022274 | |
| Record name | 2,4,5-Trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish liquid; Boiled beef aroma | |
| Record name | Trimethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
133.00 to 134.00 °C. @ 760.00 mm Hg | |
| Record name | Trimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | Trimethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.956-0.964 | |
| Record name | Trimethyloxazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
20662-84-4 | |
| Record name | Trimethyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trimethyloxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trimethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethyloxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-TRIMETHYLOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B04PF51WXI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethyloxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the aroma profile of 2,4,5-Trimethyloxazole and how is it synthesized?
A1: 2,4,5-Trimethyloxazole possesses a roasted and fragrant aroma. Its synthesis can be achieved through the Dakin-West and Robinson-Gabriel reactions. These reactions utilize alanine as the starting material and involve catalysts like dimethylamino pyridine and anhydrous sodium acetate. []
Q2: Can you elaborate on the reactivity of 2,4,5-Trimethyloxazole in the presence of light and oxygen?
A2: Research indicates that 2,4,5-Trimethyloxazole, when exposed to light and oxygen in the presence of chlorophylls and alcohol, exhibits a degree of reactivity with singlet oxygen. Interestingly, it shows higher photooxidation reactivity compared to 2,4,5-trimethylthiazole. This difference in reactivity can be attributed to the electron density variations at the C-1 and C-4 positions of these molecules. []
Q3: How does 2,4,5-Trimethyloxazole form in a food context?
A3: In a model system mimicking wine aging conditions, 2,4,5-Trimethyloxazole was found to be a product of the reaction between cysteine and diacetyl (DI). Interestingly, both DI and cysteine contribute the methyl group found at the C(2) position of the 2,4,5-Trimethyloxazole molecule. This finding highlights the complex pathways involved in the formation of heterocyclic compounds from dicarbonyls. []
Q4: Are there other food-relevant systems where 2,4,5-Trimethyloxazole is formed?
A4: Yes, 2,4,5-Trimethyloxazole has been identified as a product in the reaction between 3-hydroxy-2-butanone and ammonium sulfide. This reaction, studied across various temperatures, also yields other flavor compounds like 2,4,5-trimethyl-3-oxazoline, 2,4,5-trimethylthiazole, and 2,4,5-trimethyl-3-thiazoline. Notably, at temperatures above 100°C, tetramethylpyrazine becomes the major product. []
Q5: Does 2,4,5-Trimethyloxazole exhibit any antioxidant properties?
A5: Yes, studies using a microwave-induced L-cysteine/D-glucose Maillard model system revealed that 2,4,5-Trimethyloxazole possesses antioxidative properties. It was among several volatile antioxidants identified in the dichloromethane extracts of the model system, particularly at pH 9 and 5. []
Q6: Are there established analytical methods for detecting 2,4,5-Trimethyloxazole in beverages?
A6: Yes, a method using liquid-liquid extraction followed by silica gel purification and gas chromatography coupled with a nitrogen-phosphorus detector (GC-NPD) has been successfully employed to quantify 2,4,5-Trimethyloxazole in wine samples. []
Q7: How can 2,4,5-Trimethyloxazole be used in synthetic chemistry?
A7: 2,4,5-Trimethyloxazole can serve as a starting material in the synthesis of complex heterocyclic compounds. For instance, reacting 2,4,5-Trimethyloxazole with benzoyl chloride leads to the formation of (Z)-2-(2,4,5-trimethyloxazol-2-yl)-1-phenylvinyl benzoate, which can then be hydrolyzed to yield (Z)-2-(2,4,5-trimethyloxazol-2-yl)-1-phenylethenol. This compound exists in tautomeric forms and can be further reacted to produce various fused-ring heterocycles. []
Q8: Has 2,4,5-Trimethyloxazole been implicated in any off-flavors in food products?
A8: Yes, 2,4,5-Trimethyloxazole has been identified as a significant contributor to off-flavors, specifically in spray-dried cultured dairy powder. Solid-phase microextraction gas chromatography-mass spectrometry (SPME GC-MS) has been successfully used to quantify this compound in such products. []
Q9: Can 2,4,5-Trimethyloxazole participate in photocycloaddition reactions?
A9: Research indicates that 2,4,5-Trimethyloxazole readily undergoes photocycloaddition with both aliphatic and aromatic aldehydes. This reaction proceeds with high regio- and diastereoselectivity, yielding bicyclic oxetanes. Importantly, these adducts can be hydrolyzed to obtain erythro α-amino, β-hydroxy methyl ketones. []
Q10: How does the structure of 2,4,5-Trimethyloxazole influence its reactivity with acid chlorides?
A10: The presence of methyl substituents in 2,4,5-Trimethyloxazole influences its reactivity with acid chlorides, often leading to the formation of arylvinyl esters. This reaction proceeds through cyclic ketene acetal intermediates, highlighting the impact of substituents on the reactivity of oxazole derivatives. []
Q11: Are there any sensing applications utilizing 2,4,5-Trimethyloxazole?
A11: Emerging research explores the use of 2,4,5-Trimethyloxazole in the development of colorimetric detection methods for volatile organic compounds. This approach shows promise for applications like determining the storage time of vinegar. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)












